molecular formula C16H13ClN2O7S B5230447 2,4-DIMETHYL 5-(2-CHLORO-5-NITROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

2,4-DIMETHYL 5-(2-CHLORO-5-NITROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE

Cat. No.: B5230447
M. Wt: 412.8 g/mol
InChI Key: AVHHMOCASWXUDR-UHFFFAOYSA-N
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Description

2,4-DIMETHYL 5-(2-CHLORO-5-NITROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIMETHYL 5-(2-CHLORO-5-NITROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Nitration and Chlorination:

    Amidation: The benzamido group is introduced through a reaction with benzoyl chloride in the presence of a base like pyridine.

    Esterification: The carboxylate groups are formed by esterification reactions using alcohols and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often use microreactors to control reaction conditions precisely, leading to higher purity and reduced by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and nitro positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiophenes.

Scientific Research Applications

2,4-DIMETHYL 5-(2-CHLORO-5-NITROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and chloro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-DIMETHYL 5-(2-CHLORO-5-NITROBENZAMIDO)-3-METHYLTHIOPHENE-2,4-DICARBOXYLATE: shares similarities with other nitrobenzamido thiophenes and related heterocyclic compounds.

Uniqueness

  • The unique combination of functional groups in this compound provides distinct chemical and biological properties, making it a valuable molecule for various applications.

Conclusion

This compound is a versatile compound with significant potential in multiple fields. Its complex structure and reactivity make it an interesting subject for further research and development.

Properties

IUPAC Name

dimethyl 5-[(2-chloro-5-nitrobenzoyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O7S/c1-7-11(15(21)25-2)14(27-12(7)16(22)26-3)18-13(20)9-6-8(19(23)24)4-5-10(9)17/h4-6H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHHMOCASWXUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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